molecular formula C20H18N4S2 B2486454 4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine CAS No. 708287-59-6

4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2486454
CAS No.: 708287-59-6
M. Wt: 378.51
InChI Key: PSUARNYRBBYOFQ-UHFFFAOYSA-N
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Description

4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thieno[2,3-d]pyrimidine derivatives, which have shown promising results in the treatment of various diseases.

Scientific Research Applications

Synthesis and Biological Evaluation

Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for various biological activities. For example, Abdel-Rhman B. A. El-Gazzar, H. Hussein, and H. Hafez (2007) explored the synthesis of these derivatives for anti-inflammatory, analgesic, and ulcerogenic activity. Their study demonstrated comparable activities to standard drugs such as indomethacin and acetylsalicylic acid (El-Gazzar, Hussein, & Hafez, 2007).

R. Russell et al. (1988) synthesized thieno[2,3-d]pyrimidine-2,4-diones with (phenylpiperazinyl)alkyl substitution and evaluated them for antihypertensive effects, demonstrating potent activity in spontaneously hypertensive rats (Russell et al., 1988).

Antimicrobial and Anti-inflammatory Agents

Several studies have focused on the antimicrobial and anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives. V. Prabhakar et al. (2016) synthesized derivatives showing good activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Prabhakar et al., 2016).

Yang Li and colleagues (2021) discovered and synthesized thieno[2,3-d]pyrimidine derivatives as selective inhibitors of the VEGFR3 signaling pathway, offering a new approach for the treatment of metastatic breast cancer (Li et al., 2021).

Anticancer Activities

The antitumor activities of thieno[2,3-d]pyrimidine derivatives have also been a significant area of research. D. Guo et al. (2012) evaluated a series of derivatives against human cancer cell lines, finding compounds with significant antitumor activities, suggesting their potential in cancer therapy (Guo et al., 2012).

Nonlinear Optical and Electronic Properties

The nonlinear optical (NLO) and electronic properties of thieno[2,3-d]pyrimidine derivatives have been explored. A. Hussain et al. (2020) conducted a comparative analysis between DFT/TDDFT and experimental study on thiopyrimidine derivatives, revealing their potential applications in optoelectronics and medicine (Hussain et al., 2020).

Properties

IUPAC Name

4-(4-phenylpiperazin-1-yl)-5-thiophen-2-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4S2/c1-2-5-15(6-3-1)23-8-10-24(11-9-23)19-18-16(17-7-4-12-25-17)13-26-20(18)22-14-21-19/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUARNYRBBYOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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